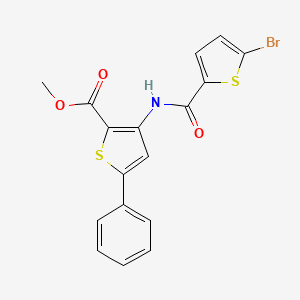

Methyl 3-(5-bromothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

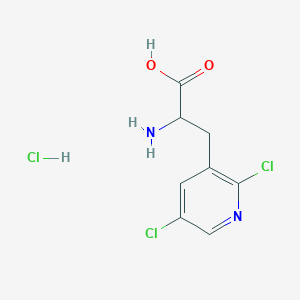

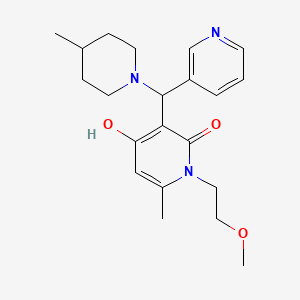

“Methyl 3-(5-bromothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate” is a complex organic compound that contains several functional groups. It has a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also contains a carboxamide group and a carboxylate ester group.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, the carboxamide group, and the carboxylate ester group would all contribute to the overall structure of the molecule.Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The bromine atom could potentially be replaced in a substitution reaction . The carboxamide and carboxylate ester groups could also undergo various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the carboxamide and carboxylate ester groups could affect its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación

Antipathogenic Activity

Methyl 3-(5-bromothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate and its derivatives have been explored for their potential antipathogenic activities. For instance, derivatives of thiourea, including acylthioureas with substituents like bromophenyl, have demonstrated significant interaction with bacterial cells. These interactions were particularly notable against strains such as Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming abilities. The presence of halogens like bromide on the N-phenyl substituent of the thiourea moiety has been correlated with enhanced anti-pathogenic activity, pointing towards the potential of these derivatives as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Heteroarylation in Chemical Synthesis

Photochemical Synthesis

The photochemical behavior of halogeno-thiophenes, including methyl 5-halogenothiophene-2-carboxylates, has been investigated for the synthesis of aryl and heteroaryl derivatives. These studies reveal the nuanced reactivities of these compounds under photochemical conditions and offer pathways for the synthesis of valuable chemical entities, such as naturally occurring bithiophenes, through irradiation in the presence of various aromatic substrates. This research sheds light on the potential for utilizing photochemical processes to achieve specific synthetic goals, leveraging the distinct reactivities of iodine and bromine-containing compounds (D’Auria et al., 1989).

Antioxidant and Anticancer Activity

Recent studies have also explored the potential antioxidant and anticancer activities of compounds derived from 5-bromothiophene. Schiff bases synthesized by the condensation of 5-bromothiophene-2-carboxaldehyde with 4-amino antipyrine have shown promising cytotoxic activities against specific cell lines, such as A549 lung cancer cells. These findings suggest that derivatives of 5-bromothiophene might possess significant biological activities that could be harnessed for therapeutic purposes, further underscoring the versatility and potential of these compounds in scientific research (M et al., 2022).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3-[(5-bromothiophene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO3S2/c1-22-17(21)15-11(19-16(20)12-7-8-14(18)23-12)9-13(24-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHMBNYIXAKGMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(5-bromothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B2857307.png)

![3-(2-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2857313.png)

![3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2857318.png)

![2-Chloro-1-(3,5-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-4-yl)ethanone](/img/structure/B2857319.png)

![N-[(E)-1-(1-adamantyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2857320.png)

![2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2857322.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2857324.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2857325.png)

![1,3,7-trimethyl-8-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857326.png)